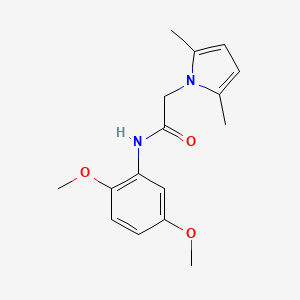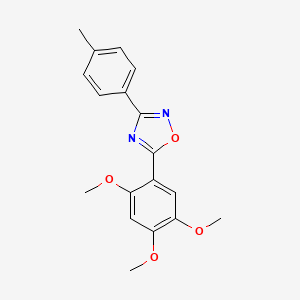
N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is also known as DMPEA-NMe2 and has been synthesized using different methods.
作用機序
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is not fully understood. However, it has been reported to interact with different receptors, including serotonin receptors, which are involved in the regulation of various physiological and behavioral processes. It has also been suggested that this compound may act as a partial agonist or antagonist of these receptors.
Biochemical and Physiological Effects:
This compound has been reported to have different biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to affect the release of neurotransmitters, including serotonin, dopamine, and norepinephrine. In vivo studies have shown that this compound can affect behavior and induce hallucinations and altered states of consciousness.
実験室実験の利点と制限
One of the advantages of using N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide in lab experiments is its potential as a drug candidate for the treatment of different diseases. It has also been shown to have effects on different receptors, making it a useful tool for studying the mechanisms of action of these receptors. However, one of the limitations of using this compound is its potential for psychoactive effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the research on N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide. One of these directions is the investigation of its potential as a drug candidate for the treatment of different diseases, including cancer, Alzheimer's disease, and schizophrenia. Another direction is the study of its effects on different receptors, including serotonin receptors, to gain a better understanding of its mechanism of action. Additionally, the investigation of its potential side effects and toxicity is also an important area for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. The synthesis of this compound has been reported using different methods, and it has been investigated for its potential as a drug candidate, its effects on different receptors, and its biochemical and physiological effects. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields of scientific research.
合成法
The synthesis of N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide has been reported using different methods. One of the commonly used methods involves the reaction of 2,5-dimethoxyaniline and 2,5-dimethylpyrrole with acetic anhydride in the presence of a catalyst. The reaction mixture is then heated and refluxed for several hours, followed by purification using column chromatography to obtain the final product.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of different diseases, including cancer, Alzheimer's disease, and schizophrenia. In neuroscience, it has been investigated for its effects on the central nervous system, including its potential as a psychoactive drug. In pharmacology, it has been studied for its interactions with different receptors, including serotonin receptors.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylpyrrol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-5-6-12(2)18(11)10-16(19)17-14-9-13(20-3)7-8-15(14)21-4/h5-9H,10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJBLPDOMZSVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NC2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(acetylamino)carbonothioyl]amino}benzamide](/img/structure/B5709548.png)







![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5709609.png)
![3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5709616.png)
![3-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5709620.png)
![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)

![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)